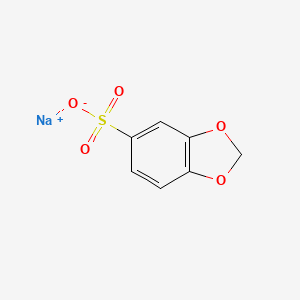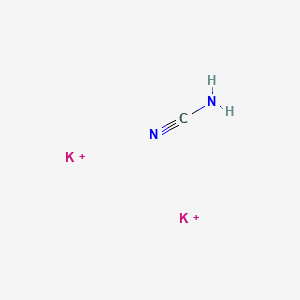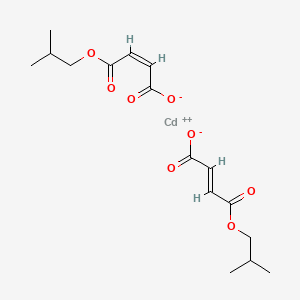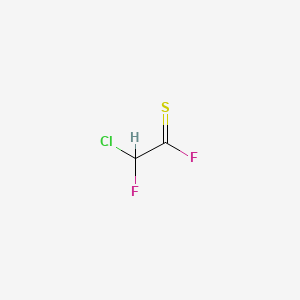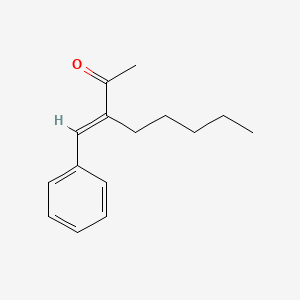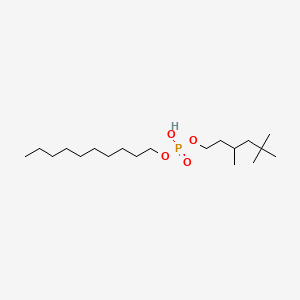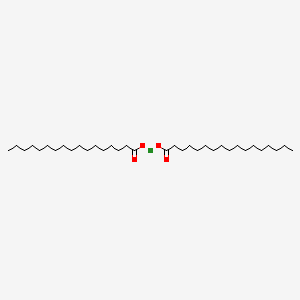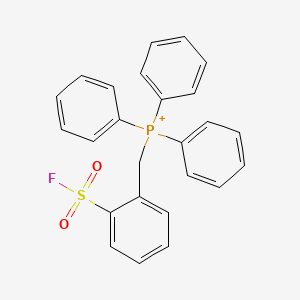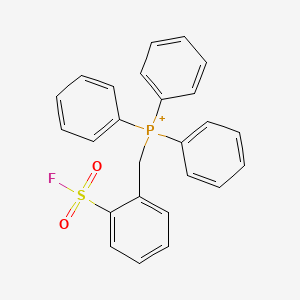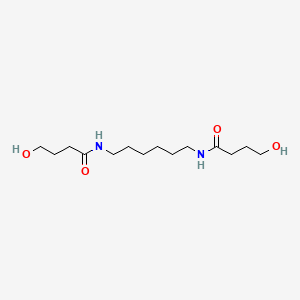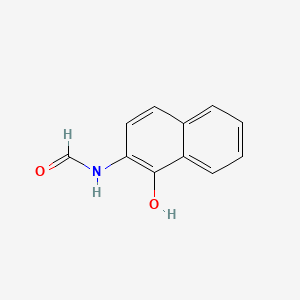
2-(Chlorophenylmethylene)valeraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorophenylmethylene)valeraldehyde is a heterocyclic organic compound with the molecular formula C12H13ClO and a molecular weight of 208.684 g/mol . It is also known by its IUPAC name, (2Z)-2-[chloro(phenyl)methylidene]pentanal . This compound is characterized by the presence of a chlorophenyl group attached to a valeraldehyde moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(Chlorophenylmethylene)valeraldehyde typically involves the reaction of chlorobenzaldehyde with valeraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two aldehydes . The reaction conditions often require controlled temperatures and the presence of a solvent to ensure the desired product yield.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability. These methods ensure a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
2-(Chlorophenylmethylene)valeraldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
2-(Chlorophenylmethylene)valeraldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Chlorophenylmethylene)valeraldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
2-(Chlorophenylmethylene)valeraldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the chlorine and valeraldehyde groups, making it less reactive in certain substitution reactions.
Chlorobenzaldehyde: Contains a chlorine atom but lacks the valeraldehyde moiety, limiting its applications in specific synthetic routes.
Valeraldehyde: Does not have the chlorophenyl group, reducing its versatility in chemical reactions.
The presence of both the chlorophenyl and valeraldehyde groups in this compound makes it unique and valuable for a wide range of applications .
Properties
CAS No. |
84100-49-2 |
|---|---|
Molecular Formula |
C12H13ClO |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2Z)-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H13ClO/c1-2-6-11(9-14)12(13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3/b12-11- |
InChI Key |
MUMFVCMDWBXRMP-QXMHVHEDSA-N |
Isomeric SMILES |
CCC/C(=C(\C1=CC=CC=C1)/Cl)/C=O |
Canonical SMILES |
CCCC(=C(C1=CC=CC=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



